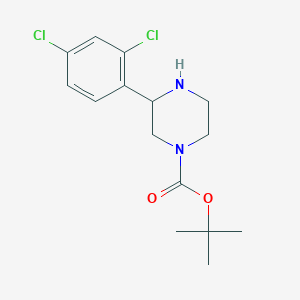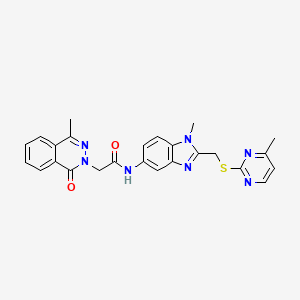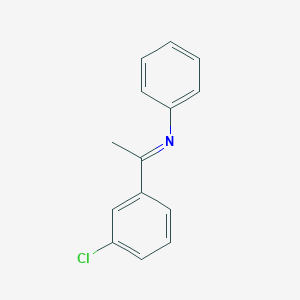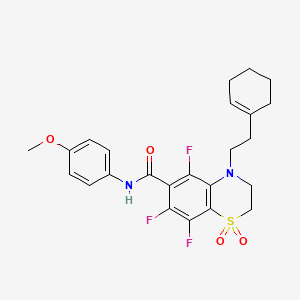![molecular formula C14H23NO5 B12638312 4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) CAS No. 922148-01-4](/img/structure/B12638312.png)
4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) is a chemical compound known for its unique structure and properties. This compound features a hydroxyphenyl group linked to two butane-1,2-diol units through an azanediyl (amine) linkage. The presence of hydroxyl groups and the amine linkage makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) typically involves the reaction of 3-hydroxyaniline with butane-1,2-diol under specific conditions. One common method is the reductive amination reaction, where 3-hydroxyaniline is condensed with butane-1,2-diol in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups in the compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4,4’-[(4-Hydroxyphenyl)azanediyl]di(butane-1,2-diol): Similar structure but with a different position of the hydroxyl group.
4,4’-[(3-Methoxyphenyl)azanediyl]di(butane-1,2-diol): Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
922148-01-4 |
|---|---|
分子式 |
C14H23NO5 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
4-[N-(3,4-dihydroxybutyl)-3-hydroxyanilino]butane-1,2-diol |
InChI |
InChI=1S/C14H23NO5/c16-9-13(19)4-6-15(7-5-14(20)10-17)11-2-1-3-12(18)8-11/h1-3,8,13-14,16-20H,4-7,9-10H2 |
InChI 键 |
JGTHKHRULKIWHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)N(CCC(CO)O)CCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(4-tert-Butyl-2,6-dimethyl-phenylsulfanyl)-ethyl]-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B12638239.png)

![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate](/img/structure/B12638263.png)




![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)




